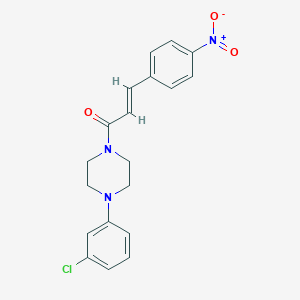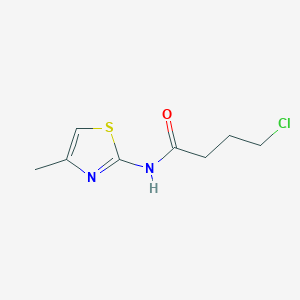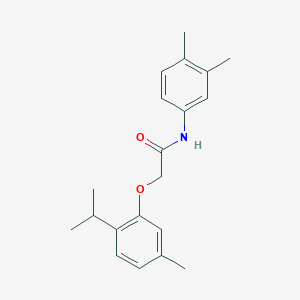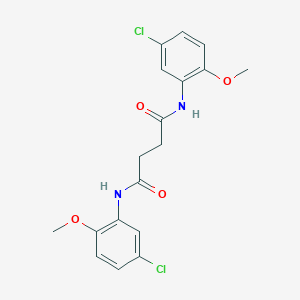![molecular formula C29H30N2O3S2 B330569 METHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B330569.png)
METHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.
Introduction of the Quinoline Moiety: The quinoline ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki–Miyaura coupling.
Attachment of the Thiophene Ring: The thiophene ring is incorporated through a similar coupling reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its complex structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of METHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
METHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: shares similarities with other heterocyclic compounds that contain quinoline, thiophene, and benzothiophene moieties.
Uniqueness
Structural Complexity: The combination of multiple heterocyclic rings and functional groups makes this compound unique.
Properties
Molecular Formula |
C29H30N2O3S2 |
|---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
methyl 6-tert-butyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H30N2O3S2/c1-16-10-13-23(35-16)22-15-20(18-8-6-7-9-21(18)30-22)26(32)31-27-25(28(33)34-5)19-12-11-17(29(2,3)4)14-24(19)36-27/h6-10,13,15,17H,11-12,14H2,1-5H3,(H,31,32) |
InChI Key |
NZDQKUMWQQWIIP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CC(CC5)C(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CC(CC5)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[2-({[2-(methoxycarbonyl)-3-thienyl]amino}carbonyl)benzoyl]amino}-2-thiophenecarboxylate](/img/structure/B330486.png)
![2-{[3-(4-Methoxyphenyl)acryloyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B330489.png)
![(4-Benzylpiperidin-1-yl)[2-(3-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B330491.png)
![Propyl 2-[(3-cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330492.png)
![2-(4-Ethoxyphenyl)-4-[(2-ethyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B330493.png)

![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B330495.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide](/img/structure/B330499.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B330502.png)

![Ethyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B330504.png)
![Diethyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B330509.png)

